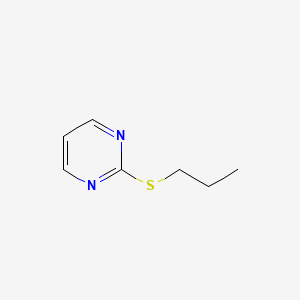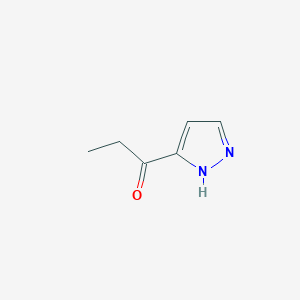
1-(2-Naphthalen-1-yloxyethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthalen-1-yloxyethyl)benzimidazole, also known as NBIM, is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a focus of research in the scientific community. In
Mechanism of Action
The mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole is not fully understood, but it is believed to act as a DNA intercalator and inhibit topoisomerase activity. This results in the inhibition of DNA replication and cell growth, leading to the induction of apoptosis in cancer cells. 1-(2-Naphthalen-1-yloxyethyl)benzimidazole may also have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has low toxicity and is well-tolerated in animal models. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects. Additionally, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been shown to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Naphthalen-1-yloxyethyl)benzimidazole in lab experiments is its high purity and yield. Additionally, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has low toxicity and is well-tolerated in animal models, making it a safe compound to use in research. However, one limitation of using 1-(2-Naphthalen-1-yloxyethyl)benzimidazole in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Future Directions
There are several future directions for 1-(2-Naphthalen-1-yloxyethyl)benzimidazole research. One potential direction is the development of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole and its potential use in drug discovery. Finally, the development of new synthesis methods for 1-(2-Naphthalen-1-yloxyethyl)benzimidazole may improve its yield and purity, making it a more accessible compound for scientific research.
In conclusion, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole is a compound that has shown promising results in various scientific research fields. Its potential use in cancer research, neurobiology, and drug discovery makes it a focus of research in the scientific community. Further studies are needed to fully understand the mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole and its potential applications in drug development.
Synthesis Methods
The synthesis of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole involves the reaction of 2-naphthol and 1,2-diaminobenzene in the presence of a catalyst such as zinc chloride. The reaction results in the formation of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole as a white solid product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 1-(2-Naphthalen-1-yloxyethyl)benzimidazole for scientific research purposes.
Scientific Research Applications
1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been studied for its potential use in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has shown promising results in inhibiting cancer cell growth and inducing apoptosis. In neurobiology, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In drug discovery, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been studied for its potential as a scaffold for developing new drugs.
properties
IUPAC Name |
1-(2-naphthalen-1-yloxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-8-16-15(6-1)7-5-11-19(16)22-13-12-21-14-20-17-9-3-4-10-18(17)21/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMLIRBRVIPSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalen-1-yloxyethyl)benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

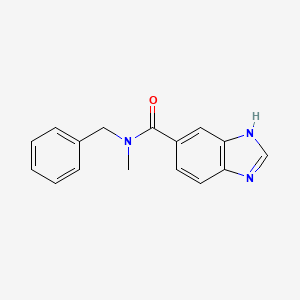

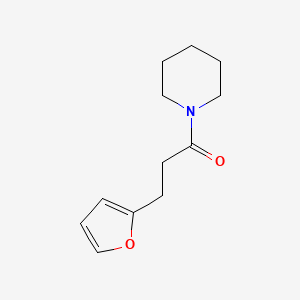
![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)
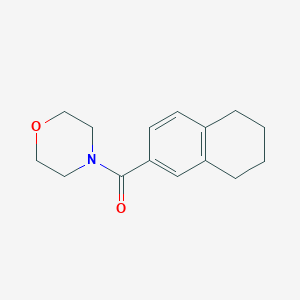
![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)


